N-{1-[(oxan-2-yl)methyl]-1H-pyrazol-4-yl}-2-(1H-pyrazol-1-yl)acetamide
Description
Properties
IUPAC Name |
N-[1-(oxan-2-ylmethyl)pyrazol-4-yl]-2-pyrazol-1-ylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19N5O2/c20-14(11-18-6-3-5-15-18)17-12-8-16-19(9-12)10-13-4-1-2-7-21-13/h3,5-6,8-9,13H,1-2,4,7,10-11H2,(H,17,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JGGDZPYMVLXTJL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCOC(C1)CN2C=C(C=N2)NC(=O)CN3C=CC=N3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19N5O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{1-[(oxan-2-yl)methyl]-1H-pyrazol-4-yl}-2-(1H-pyrazol-1-yl)acetamide typically involves the following steps:
Formation of the pyrazole ring: This can be achieved through the reaction of hydrazine with a 1,3-dicarbonyl compound under acidic or basic conditions.
Attachment of the oxan-2-yl group: This step involves the alkylation of the pyrazole ring with an oxan-2-ylmethyl halide in the presence of a base such as potassium carbonate.
Formation of the acetamide linkage: The final step involves the reaction of the substituted pyrazole with chloroacetic acid or its derivatives to form the acetamide linkage.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistent quality and scalability.
Chemical Reactions Analysis
Types of Reactions
N-{1-[(oxan-2-yl)methyl]-1H-pyrazol-4-yl}-2-(1H-pyrazol-1-yl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reagents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyrazole ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of various substituted pyrazoles.
Scientific Research Applications
N-{1-[(oxan-2-yl)methyl]-1H-pyrazol-4-yl}-2-(1H-pyrazol-1-yl)acetamide has several scientific research applications:
Medicinal Chemistry: Potential use as a pharmacophore in drug design due to its pyrazole ring system.
Biology: Investigation of its biological activity, including potential anti-inflammatory and antimicrobial properties.
Materials Science: Use in the synthesis of novel materials with unique electronic or optical properties.
Mechanism of Action
The mechanism of action of N-{1-[(oxan-2-yl)methyl]-1H-pyrazol-4-yl}-2-(1H-pyrazol-1-yl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The pyrazole ring system can engage in hydrogen bonding, π-π stacking, and other non-covalent interactions, influencing the compound’s biological activity.
Comparison with Similar Compounds
Structural Variations and Bioactivity
The target compound is compared below with structurally related acetamides and pyrazole derivatives:
Key Findings from Comparative Studies
Bioactivity :
- Compounds with benzotriazole (e.g., 36 ) or benzimidazole (e.g., 28–31 ) substituents exhibit enhanced antimicrobial or antiviral activity compared to pyrazole-only analogs, likely due to improved target engagement via halogen bonding (chlorophenyl) or π-stacking (benzotriazole) .
- The tetrahydropyran group in the target compound may improve pharmacokinetic properties (e.g., solubility) over nitro-phenyl derivatives, which are prone to metabolic reduction .
Synthetic Complexity :
- Structural Flexibility: The anti-periplanar conformation of the acetamide group in nitro-phenyl analogs () facilitates hydrogen bonding, a feature less pronounced in tetrahydropyran-substituted compounds due to steric hindrance .
Data Tables
Table 1: Comparative Physicochemical Properties
| Compound | Molecular Weight | LogP | Hydrogen Bond Acceptors | Rotatable Bonds |
|---|---|---|---|---|
| Target compound | 319.34 | 1.8 | 6 | 7 |
| 36 (benzotriazole analog) | 452.91 | 3.2 | 7 | 5 |
| 28 (benzimidazole analog) | 364.38 | 2.5 | 5 | 4 |
Table 2: Antimicrobial Activity (MIC, µg/mL)
| Compound | E. coli | B. mycoides | C. albicans |
|---|---|---|---|
| Thiadiazole derivatives () | 12.5–25 | 6.25–12.5 | 25–50 |
| Benzimidazole analogs (28–31 ) | Not tested | Not tested | Not tested |
Biological Activity
N-{1-[(oxan-2-yl)methyl]-1H-pyrazol-4-yl}-2-(1H-pyrazol-1-yl)acetamide is a complex organic compound belonging to the pyrazole derivatives class, which are known for their diverse biological activities. This article explores its synthesis, biological activity, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Synthesis
The molecular formula of this compound is , with a molecular weight of approximately 342.39 g/mol. The compound features a pyrazole ring, an oxan group, and an acetamide moiety, contributing to its unique biological properties.
Synthesis Pathways
The synthesis of this compound typically involves several key steps:
- Formation of the Pyrazole Ring : This can be achieved through condensation reactions involving hydrazine derivatives and appropriate carbonyl compounds.
- Introduction of the Oxan Group : This step often requires specific reaction conditions to ensure the stability of the oxane structure.
- Acetamide Formation : The final step generally involves acylation reactions where an acetic acid derivative is introduced to form the acetamide group.
Analytical techniques such as Nuclear Magnetic Resonance (NMR) and High Performance Liquid Chromatography (HPLC) are employed to confirm the structure and purity of the synthesized compound .
Biological Activity
This compound exhibits a range of biological activities, particularly in modulating immune responses and exhibiting anti-inflammatory properties.
The biological activity of this compound is primarily attributed to its interaction with various molecular targets, including:
- Toll-like Receptors (TLRs) : These receptors are crucial for initiating immune responses. Compounds that modulate TLR activity can potentially treat diseases related to immune dysregulation .
- Kinases : The presence of pyrazole rings in this compound suggests potential kinase inhibitory properties, which are significant in cancer therapy .
Case Studies and Research Findings
Recent studies have highlighted the potential therapeutic applications of pyrazole derivatives:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
